molecular formula C15H22N2O2S B11837373 2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane

2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane

Cat. No.: B11837373
M. Wt: 294.4 g/mol
InChI Key: GONOZVXHMUEHMQ-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-2,8-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a phenylsulfonyl group and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-2,8-diazaspiro[5One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted spirocyclic compounds .

Scientific Research Applications

2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane has several scientific research applications:

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H22N2O2S/c18-20(19,14-6-2-1-3-7-14)17-11-5-9-15(13-17)8-4-10-16-12-15/h1-3,6-7,16H,4-5,8-13H2

InChI Key

GONOZVXHMUEHMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C2)S(=O)(=O)C3=CC=CC=C3)CNC1

Origin of Product

United States

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